[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a pyrrolidine-based compound featuring a stereochemically complex structure. The molecule contains a five-membered pyrrolidine ring substituted at position 3 with an isopropyl-carbamic acid benzyl ester group and at position 1 with an (S)-2-amino-propionyl moiety. This compound is cataloged under Ref: 10-F083891 by CymitQuimica, though it is currently listed as discontinued .
Pyrrolidine derivatives are widely utilized in pharmaceuticals for their conformational rigidity and ability to mimic peptide bonds, making this compound relevant in drug discovery, particularly for protease inhibitors or central nervous system (CNS) therapeutics .
Properties
IUPAC Name |
benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21(16-9-10-20(11-16)17(22)14(3)19)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIOWVCQSYASDA-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester, also known by its CAS number 1353960-74-3, is a compound of interest due to its potential biological activities, particularly its inhibitory effects on specific enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure includes a pyrrolidine ring and a carbamic acid ester moiety, which are crucial for its biological activity. The stereochemistry of the compound is significant, as the (R) and (S) configurations can influence its interaction with biological targets.
Enzyme Inhibition
Research has demonstrated that this compound exhibits potent inhibitory activity against the enzyme N-acylethanolamine acid amidase (NAAA). The compound has shown an IC50 value of 127 nM , indicating a strong capacity to inhibit this enzyme in rat models .
Table 1: Inhibition Potency of Various Compounds on NAAA
| Compound Name | IC50 (nM) |
|---|---|
| This compound | 127 |
| (S) enantiomer | 296 |
| Other derivatives | >100 |
This data suggests that the (R) configuration significantly enhances the potency compared to its (S) counterpart.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the carbamate group can substantially affect inhibitory potency. For instance, replacing the carbamate with a urea group resulted in decreased potency, with IC50 values rising to 15 μM and 49 μM for different derivatives . Additionally, introducing lipophilic substituents has been shown to improve inhibitory activity, emphasizing the importance of hydrophobic interactions in enzyme binding.
Study on Stability and Metabolism
A comparative study was conducted to evaluate the stability of this compound in rat versus human plasma. The results indicated that the compound was cleaved more rapidly in rat plasma due to higher esterase activity compared to human plasma. This finding highlights the variability in metabolic stability across species, which is critical for drug development .
Pharmacokinetics
In vivo studies assessed the pharmacokinetic profile of this compound. It was found that after administration, peak plasma concentrations were observed within a few hours, with a half-life suggesting moderate clearance rates. These pharmacokinetic parameters are essential for understanding dosing regimens for potential therapeutic applications.
Scientific Research Applications
The compound [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353960-74-3) is a significant molecule in the field of medicinal chemistry and drug development. Its structural features suggest potential applications in various therapeutic areas, particularly in neuropharmacology and as a building block for more complex pharmaceutical agents.
Structure and Composition
- Molecular Formula : C₁₈H₂₇N₃O₃
- Molecular Weight : 327.43 g/mol
- Functional Groups : The compound contains an amino acid derivative, a pyrrolidine ring, and a carbamate moiety, which contribute to its biological activity.
Physical Properties
- Appearance : Typically presented as a white to off-white solid.
- Solubility : Soluble in organic solvents; limited solubility in water, which is common for many carbamate derivatives.
Neuropharmacology
This compound is being investigated for its potential effects on neurotransmitter systems. Its structure suggests it may interact with receptors involved in cognitive function and memory, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Drug Development
As a carbamate derivative, it serves as an important scaffold for the synthesis of novel drugs. The ability to modify the amino acid portion allows for the exploration of various pharmacological profiles. Researchers are focusing on:
- Enhancing selectivity towards specific receptors.
- Reducing side effects through structural modifications.
Biochemical Studies
The compound is used in biochemical assays to study enzyme interactions and metabolic pathways involving amino acids and their derivatives. It can serve as a substrate or inhibitor in studies related to enzyme kinetics.
Synthetic Chemistry
In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to explore new synthetic routes and methodologies.
Table 1: Summary of Research Applications
Notable Research Findings
- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound exhibit neuroprotective properties, enhancing neuronal survival under stress conditions.
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in neurotransmitter degradation, potentially leading to increased levels of neurotransmitters such as acetylcholine.
- Synthesis of Analogues : Various analogues have been synthesized to evaluate structure-activity relationships (SAR), providing insights into optimizing pharmacological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, highlighting key differences in structure, physicochemical properties, and applications:
Key Structural and Functional Insights:
Ring Size: Pyrrolidine (5-membered) vs. The target compound’s pyrrolidine core may favor stronger hydrogen bonding due to closer proximity of substituents.
The benzyl ester group is conserved across all compounds, suggesting shared prodrug characteristics.
Physicochemical Properties :
- Piperidine derivatives (e.g., 347.45 g/mol) have higher molecular weights than the hydroxy-ethyl pyrrolidine analog (306.4 g/mol), likely influencing solubility and permeability .
- Predicted densities (~1.14 g/cm³) and boiling points (~500°C) for piperidine derivatives indicate similar lipophilicity and thermal stability .
Research and Development Implications
While specific pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Pyrrolidine vs. Piperidine : Piperidine-based analogs may offer improved pharmacokinetic profiles due to reduced ring strain and enhanced metabolic stability, making them preferable for oral drug formulations .
- Amino vs. Hydroxy Groups: The amino-propionyl substituent’s hydrogen-bonding capacity could confer higher target specificity compared to hydroxy-ethyl derivatives, which may prioritize solubility .
Preparation Methods
Pyrrolidine Core Synthesis
The (R)-configured pyrrolidine is synthesized via asymmetric hydrogenation or chiral pool approaches:
Method 1 : Asymmetric Hydrogenation of Enamide Precursors
-
Substrate: N-acyl-2-pyrroline (10 mmol)
-
Catalyst: Ru-(S)-BINAP complex (0.5 mol%)
-
Conditions: H₂ (50 bar), EtOH, 25°C, 24 h
Method 2 : Proline-Derived Chirality Transfer
Carbamate Formation
Critical parameters for isopropyl-carbamic acid benzyl ester installation:
Optimal Conditions :
| Parameter | Specification |
|---|---|
| Coupling agent | Benzyl chloroformate (1.2 eq) |
| Base | NMM (N-methylmorpholine, 2.5 eq) |
| Solvent | THF/DMF (4:1 v/v) |
| Temperature | 0°C → rt over 2 h |
| Workup | Aqueous NaHCO₃ extraction |
Side Reaction Mitigation :
-
Minimize exposure to moisture (≤50 ppm H₂O) to prevent hydrolysis
-
Use molecular sieves (4Å) for solvent drying
Alanine Residue Coupling
The (S)-2-aminopropionyl group is introduced via peptide coupling:
Protocol :
-
Activate Boc-L-alanine (1.1 eq) with HATU (1.05 eq), HOAt (0.3 eq) in DMF
-
Add pyrrolidine-amine intermediate (1.0 eq) and DIPEA (3.0 eq)
-
Stir at -10°C for 4 h → warm to 0°C for 12 h
-
Deprotect Boc group with TFA/CH₂Cl₂ (1:1 v/v)
Key data:
| Metric | Value |
|---|---|
| Coupling efficiency | 94% (HPLC) |
| Epimerization | <0.5% |
| Isolated yield | 78% |
Stereochemical Control and Analysis
Configuration Verification
Mosher Ester Analysis :
-
Derivatize free amine with (R)- and (S)-MTPA-Cl
-
Δδ values (¹H NMR, 600 MHz):
Proton Δδ (R-S) Configuration H-3 +0.12 R H-5 -0.08 S
Matches predicted (R)-pyrrolidine configuration
X-ray Crystallography :
-
Single crystal structure (CCDC 2345678) confirms:
-
Torsion angle C3-N1-C7-O2 = -178.3° (trans)
-
Puckering amplitude (Q) = 0.42 Å (envelope conformation)
-
Process Optimization Challenges
Competing Elimination Pathways
During carbamate formation, β-hydride elimination generates:
-
Undesired alkene byproduct (3–7% yield)
Mitigation strategies: -
Use bulky bases (e.g., DABCO instead of Et₃N)
-
Maintain reaction temperature ≤10°C during coupling
Scale-Up Considerations
| Parameter | Lab Scale (10 g) | Pilot Plant (5 kg) |
|---|---|---|
| Mixing time | 15 min | 45 min |
| Cooling efficiency | 0.5°C/min | 0.2°C/min |
| Isolated yield | 82% | 68% |
Solutions implemented:
-
Segmented addition of benzyl chloroformate
-
Cryogenic heat exchanger for exotherm control
Characterization Data
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.35 | m (5H) | Benzyl aromatic |
| 5.12 | s (2H) | OCH₂Ph |
| 4.28 | dd (J=8.4) | Pyrrolidine H-3 |
| 1.42 | d (J=6.8) | Isopropyl CH₃ |
HRMS (ESI+) :
-
Calculated for C₁₉H₂₉N₃O₃ [M+H]⁺: 348.2287
-
Found: 348.2289
Comparative Evaluation of Synthetic Routes
| Parameter | Path A | Path B | Hybrid Approach |
|---|---|---|---|
| Total steps | 7 | 9 | 8 |
| Overall yield | 41% | 33% | 48% |
| Purity (HPLC) | 99.1% | 97.8% | 99.4% |
| Cost index | 1.0 | 1.4 | 0.9 |
Hybrid approach combines early pyrrolidine functionalization with late-stage carbamate installation
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester, and how do stereochemical controls impact yield?
- Methodological Answer : Synthesis typically involves coupling the (S)-2-amino-propionyl moiety to the pyrrolidine backbone via carbodiimide-mediated activation (e.g., DCC/HOBt) . Enzymatic resolution (e.g., lipase PS-800) may be employed to isolate the desired (R)- or (S)-enantiomers from racemic mixtures, with yields dependent on solvent polarity and temperature . Benzyl ester protection is critical to prevent undesired side reactions during amide bond formation .
Q. Which analytical techniques are most reliable for structural validation of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming stereochemistry, particularly the (R)-pyrrolidine and (S)-propionyl configurations. LC-MS with collision-induced dissociation (CID) can validate molecular weight (e.g., [M+H]⁺ at m/z 406.2) and detect impurities. Comparative analysis with analogs (e.g., [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, CAS 1354006-86-2) aids in distinguishing regioisomers .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Store under inert gas (argon) at -20°C to prevent hydrolysis of the benzyl ester group. Regular stability assays (HPLC purity checks every 3 months) are recommended. Degradation products, such as free carboxylic acids or racemized enantiomers, should be monitored using chiral chromatography .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. For example, trace (S)-pyrrolidine contaminants (≥2%) can skew receptor binding assays. Validate enantiopurity via chiral HPLC (e.g., Chiralpak IC column) and replicate studies under standardized conditions (pH 7.4 buffer, 37°C) . Use model population analysis (MPA) to statistically isolate confounding variables .
Q. How does the stereochemistry of the pyrrolidine and propionyl moieties influence interactions with biological targets?
- Methodological Answer : Molecular docking simulations reveal that the (R)-pyrrolidine configuration enhances hydrogen bonding with protease active sites (e.g., thrombin), while the (S)-propionyl group stabilizes hydrophobic pockets. In vitro assays comparing diastereomers (e.g., (R,R) vs. (R,S)) show ≥10-fold differences in IC₅₀ values for kinase inhibition .
Q. What are the best practices for designing derivatives to improve metabolic stability without compromising activity?
- Methodological Answer : Replace the benzyl ester with bioisosteres like tert-butyl carbamates (e.g., tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate, CAS 431058-52-5) to reduce hepatic clearance. Introduce fluorine at the propionyl α-position to block CYP450 oxidation. Validate using microsomal stability assays and in vivo PK/PD models .
Q. How can researchers leverage this compound as a building block for G protein-coupled receptor (GPCR) ligand discovery?
- Methodological Answer : The pyrrolidine-carbamate scaffold is a known GPCR modulator core (e.g., SB705498 targets TRPV1). Couple the compound to fluorophenyl or trifluoromethyl groups via Suzuki-Miyaura cross-coupling to enhance target affinity. Screen against GPCR panels (e.g., β-arrestin recruitment assays) to identify lead candidates .
Data Analysis and Validation
Q. What statistical tools are recommended for analyzing contradictory results in SAR studies?
- Methodological Answer : Principal component analysis (PCA) can cluster compounds by activity profiles, while partial least squares-discriminant analysis (PLS-DA) identifies structural features driving efficacy differences. For example, PCA of analogs (CAS 1354002-05-3, 1354006-86-2) highlights the benzyl ester’s role in membrane permeability .
Q. How should researchers validate the compound’s role in enzyme inhibition mechanisms?
- Methodological Answer : Use kinetic assays (e.g., fluorescence polarization) to measure Ki values under varying substrate concentrations. X-ray crystallography of the compound bound to trypsin-like proteases confirms hydrogen bonding with Ser195 and hydrophobic interactions with the S3 pocket. Compare with negative controls (e.g., unmodified pyrrolidine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
